Sodium lauryl polyoxyethylene ether sulfate

Descripción general

Descripción

Métodos De Preparación

Sodium lauryl polyoxyethylene ether sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, resulting in the formation of ethoxylated alcohol. This intermediate is then converted to a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt .

Análisis De Reacciones Químicas

Sodium lauryl polyoxyethylene ether sulfate primarily undergoes reactions typical of surfactants. It can participate in:

Oxidation and Reduction: While not commonly involved in redox reactions, it can be oxidized under specific conditions.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions but typically include alcohols and sulfate derivatives.

Aplicaciones Científicas De Investigación

Personal Care Products

SLES is extensively used in personal care formulations, including:

- Shampoos : Acts as a primary surfactant providing cleansing and foaming properties. Its mildness makes it suitable for sensitive skin formulations.

- Body Washes and Soaps : Enhances lathering and cleansing efficiency, making it a preferred choice in liquid soaps.

- Toothpastes : Functions as a foaming agent that aids in the distribution of the product during use .

Household Cleaning Products

SLES is a key ingredient in many household cleaning formulations due to its:

- Cleansing Action : Effective in removing dirt and grease from surfaces.

- Foaming Properties : Produces stable foam which helps in lifting dirt away from surfaces .

Agricultural Applications

In agriculture, SLES serves as a surfactant in herbicides:

- Enhancing Absorption : Improves the absorption of active herbicidal ingredients into plant tissues, thus increasing efficacy.

- Rainfastness : Reduces the time required for the herbicide to become rainfast, ensuring better performance under varying weather conditions .

Industrial Uses

SLES finds applications in various industrial sectors:

- Textiles : Used as a wetting agent and emulsifier during dyeing processes.

- Petroleum Industry : Acts as a surfactant in oil recovery processes.

- Leather Processing : Utilized for its emulsifying properties to aid in leather treatment .

Comparative Analysis of Surfactants

The following table summarizes key characteristics of SLES compared to other common surfactants:

| Surfactant Name | Type | Foaming Ability | Skin Irritation Potential | Biodegradability | Common Uses |

|---|---|---|---|---|---|

| This compound (SLES) | Anionic | High | Moderate | Yes | Shampoos, body washes |

| Sodium Lauryl Sulfate (SLS) | Anionic | Very High | High | Moderate | Shampoos, detergents |

| Sodium Laureth Sulfate (SLES) | Anionic | High | Moderate | Yes | Personal care products |

| Cocamidopropyl Betaine | Amphoteric | Moderate | Low | Yes | Skin care products |

Case Study 1: SLES in Shampoo Formulation

A study conducted by researchers evaluated the effectiveness of SLES in various shampoo formulations. The results indicated that shampoos containing 10% SLES produced significantly more foam compared to those with alternative surfactants while maintaining lower irritation levels on human skin .

Case Study 2: Agricultural Efficacy

Research demonstrated that herbicides formulated with SLES showed improved absorption rates in crops compared to those without surfactants. This led to enhanced weed control and reduced application rates, showcasing SLES's role in sustainable agricultural practices .

Mecanismo De Acción

Sodium lauryl polyoxyethylene ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to align at the interface between water and oils, facilitating the emulsification and removal of oils and dirt. This property makes it an effective cleaning agent. Additionally, it can denature proteins by disrupting their hydrophobic interactions, which is useful in various biochemical applications .

Comparación Con Compuestos Similares

Sodium lauryl polyoxyethylene ether sulfate is often compared with other surfactants such as:

Sodium lauryl sulfate: Similar in structure but lacks the ethoxylation step, making it more irritating to the skin.

Ammonium lauryl sulfate: Another common surfactant with similar properties but different cation.

Sodium pareth sulfate: Used in similar applications but derived from different alcohols

This compound is unique due to its milder nature compared to sodium lauryl sulfate, making it more suitable for use in personal care products where skin irritation is a concern .

Actividad Biológica

Sodium lauryl polyoxyethylene ether sulfate (CAS Number: 9004-82-4) is a widely used anionic surfactant known for its excellent decontamination, emulsification, dispersion, and foaming properties. This compound is prevalent in various personal care products, detergents, and industrial applications due to its effective cleaning and emulsifying capabilities. This article explores the biological activity of this compound, including its effects on human health, environmental impact, and specific case studies that highlight its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | (C₂H₄O)ₙC₁₂H₂₆O₄S·Na |

| Molecular Weight | 332.432 g/mol |

| LogP | 4.48150 |

| Stability | Stable; incompatible with strong oxidizers |

Biological Activity Overview

This compound exhibits a range of biological activities that can be both beneficial and harmful depending on the concentration and exposure route. Its primary functions include:

- Decontamination : Effective in removing dirt and organic materials.

- Emulsification : Helps in mixing oil and water phases in formulations.

- Dispersion : Aids in distributing particles uniformly in a solution.

- Foaming : Produces stable foam, enhancing cleaning efficiency.

Health Effects

Research indicates that this compound can cause skin irritation upon contact. A study involving dermal exposure to varying concentrations revealed that higher concentrations (60%) led to significant adverse effects, including mortality in test subjects . The no-observed-adverse-effect level (NOAEL) was determined to be around 9% for local effects .

Skin Penetration Studies

In studies assessing skin penetration, this compound demonstrated low permeability. For instance, only about 5.8% of the applied surfactant was retained in the skin after washing . This limited absorption suggests a lower risk of systemic toxicity under typical usage conditions.

Ecotoxicity and Environmental Impact

This compound is biodegradable, which is advantageous for its environmental profile. However, it can still pose risks to aquatic life if released in significant quantities. Long-term degradation products may arise, necessitating careful management of effluents containing this surfactant .

1. Industrial Application and Safety Assessment

A comprehensive safety assessment evaluated the acute toxicity of this compound through oral intubation and dermal application in animal models. The results indicated mild irritation at concentrations above 5% but no severe toxic effects at lower concentrations .

2. Synergistic Effects with Other Compounds

Research has shown that this compound can interact synergistically with other chemicals to enhance its effectiveness as a corrosion inhibitor in industrial applications. For example, when combined with imidazolidine in acidic environments, it significantly inhibited corrosion rates on steel surfaces .

Propiedades

Número CAS |

15826-16-1 |

|---|---|

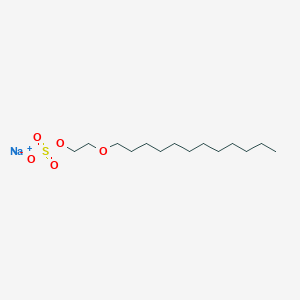

Fórmula molecular |

C14H30NaO5S |

Peso molecular |

333.44 g/mol |

Nombre IUPAC |

sodium;2-dodecoxyethyl sulfate |

InChI |

InChI=1S/C14H30O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

Clave InChI |

ATVIWQFLMJFCGG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

SMILES isomérico |

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

15826-16-1 9004-82-4 |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

9004-82-4 |

Sinónimos |

sodium laureth sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.